1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of a chloro group, difluoromethyl group, and trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Halogenation: Introduction of the chloro group to the phenyl ring.
Fluorination: Addition of difluoromethyl and trifluoromethylthio groups.
Ketone Formation: Formation of the propan-2-one moiety through oxidation or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions. These methods may include:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the ketone group to alcohol.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in biological systems, it may interact with proteins or nucleic acids, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(5-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and potential applications. The presence of both difluoromethyl and trifluoromethylthio groups adds to its distinctiveness compared to other halogenated ketones.
Properties
Molecular Formula |
C11H8ClF5OS |
---|---|
Molecular Weight |
318.69 g/mol |
IUPAC Name |
1-chloro-1-[5-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5OS/c1-5(18)9(12)7-4-6(10(13)14)2-3-8(7)19-11(15,16)17/h2-4,9-10H,1H3 |
InChI Key |
AGGLXZGUZUSXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)C(F)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
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